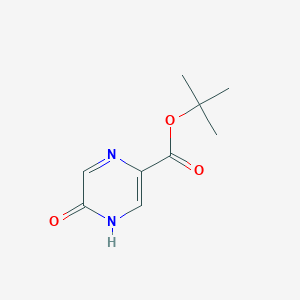

tert-Butyl 5-hydroxypyrazine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 5-hydroxypyrazine-2-carboxylate” is a chemical compound with the molecular formula C9H12N2O3 . It has a molecular weight of 196.21 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2O3/c1-9(2,3)14-8(13)6-4-11-7(12)5-10-6/h4-5H,1-3H3, (H,11,12) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 196.21 . The compound’s InChI code provides further information about its chemical structure .Scientific Research Applications

Degradation of Chlorotriazine Pesticides

Research has demonstrated the reactivity of certain chlorotriazine herbicides with sulfate radicals. tert-Butyl groups, such as in tert-Butyl 5-hydroxypyrazine-2-carboxylate, do not significantly affect reaction rates in these processes. This finding is relevant in the context of environmental chemistry and pollution control (Lutze et al., 2015).

Bioconversion in Microbial Systems

A study highlighted the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp., indicating the potential use of this compound in synthesizing new antituberculous agents (Wieser et al., 1997).

Synthesis and Biological Evaluation

Condensation of substituted pyrazine-2-carboxylic acids with various compounds yielded a series of amides, including compounds with tert-Butyl groups. This synthesis is significant in developing anti-mycobacterial and antifungal agents (Doležal et al., 2006).

Medicinal Chemistry Applications

Research has shown the application of tert-Butyl groups in the development of inhibitors for certain enzymes, demonstrating potential in treating diseases like ischemic heart diseases (Cheng et al., 2006).

Synthesis of RNA

tert-Butyl groups have been used in protecting hydroxyl groups during the solid-phase synthesis of RNA, showing relevance in biochemical research and molecular biology (Semenyuk et al., 2006).

Fluorescent Sensors

This compound has been used in the synthesis of fluorescent sensors, particularly in detecting metal ions like Zn(II). This application is important in analytical chemistry and environmental monitoring (Formica et al., 2018).

Properties

IUPAC Name |

tert-butyl 6-oxo-1H-pyrazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)6-4-11-7(12)5-10-6/h4-5H,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLXHPLCQKZQCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CNC(=O)C=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(2R)-4-bromobutan-2-yl]carbamate](/img/structure/B2477500.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2477502.png)

![ethyl 2-(4-(tert-butyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2477504.png)

![9-Hydroxy-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carboxylic acid](/img/structure/B2477505.png)

amine](/img/structure/B2477508.png)

![Tert-butyl 3-[4-(but-2-ynoylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2477513.png)

![4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine](/img/structure/B2477519.png)

![(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethenesulfonamide](/img/structure/B2477522.png)